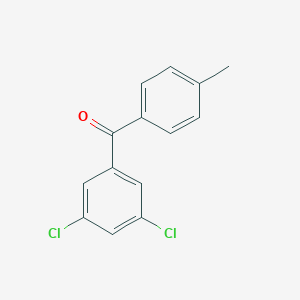

3,5-Dichloro-4'-methylbenzophenone

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 3,5-Dichloro-4'-methylbenzophenone often involves catalytic processes or specific reactants to introduce functional groups or modify the molecular structure. For example, Gabriele et al. (2006) described a new synthesis pathway for related dihydrobenzo[dioxine and benzo[oxazine derivatives through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process (Gabriele et al., 2006). Although not directly related to 3,5-Dichloro-4'-methylbenzophenone, these methodologies highlight the complex synthetic strategies that can be applied to similar compounds.

Molecular Structure Analysis

Molecular structure analysis often involves the use of X-ray diffraction and computational modeling to determine the configuration and stereochemistry of a compound. In the synthesis of related compounds, X-ray diffraction analysis confirmed the configuration around the double bond of major stereoisomers, indicating the level of precision required to analyze molecular structures similar to 3,5-Dichloro-4'-methylbenzophenone (Gabriele et al., 2006).

Chemical Reactions and Properties

The chemical reactions and properties of compounds like 3,5-Dichloro-4'-methylbenzophenone are influenced by their functional groups and molecular structure. For instance, the presence of halides can lead to specific reactivities, such as participation in nucleophilic substitution reactions or acting as catalysts in polymerization processes. Research on similar compounds has demonstrated various chemical behaviors, including electrophilic and nucleophilic reactions, that could be anticipated for 3,5-Dichloro-4'-methylbenzophenone.

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, provide critical information for its practical application and handling. Studies like those by Kutzke et al. (1996) on the stable and metastable crystal phases of related compounds offer insights into how the physical form can affect the compound's stability and reactivity (Kutzke et al., 1996).

Aplicaciones Científicas De Investigación

Fluorescent Sensing and Bio-imaging : A study developed a new fluorogenic chemosensor based on a similar compound, which exhibits high selectivity and sensitivity toward aluminum ions (Al3+). This sensor could be used in bio-imaging, particularly in detecting Al3+ in human cervical cancer cell lines using confocal fluorescence microscopy (Ye et al., 2014).

Environmental Impact and Biotransformation : Research on a closely related compound, 3,5-dichloro-p-anisyl alcohol, under anaerobic conditions, revealed insights into its environmental fate. This compound undergoes demethylation and further biotic and abiotic transformation routes, leading to the formation of different products, including bis(3,5-dichloro-4-hydroxyphenyl)methane. This study is significant in understanding the environmental implications of chloroaromatic fungal metabolites (Verhagen et al., 1998).

Photochemistry and Photophysical Reactions : A study on 3-methylbenzophenone (a similar compound) and 4-methylbenzophenone using spectroscopic methods revealed interesting photophysical and photochemical reactions. This research contributes to understanding the photochemistry of methylbenzophenone derivatives, which is relevant for applications in material sciences and photochemistry (Ma et al., 2013).

Synthesis of Complex Organic Molecules : A study explored the synthesis of 4,5-disubstituted 1,2-dicyanobenzenes and octasubstituted phthalocyanines from a similar compound, 4,5-dichloro-1,2-dicyanobenzene. This research is relevant in the field of organic synthesis, particularly in creating complex organic molecules for various applications (Wöhrle et al., 1993).

Food Safety and Contamination Analysis : A study focused on the analysis of benzophenone and 4-methylbenzophenone in breakfast cereals, using a method combining ultrasonic extraction and gas chromatography-tandem mass spectrometry. This research is crucial for ensuring food safety and understanding potential contamination from packaging materials (Van Hoeck et al., 2010).

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as benzophenones, have been studied for their interactions with various biological targets .

Mode of Action

It’s worth noting that the compound is a key intermediate in the synthesis of hexaflumuron, a benzoylphenylurea insecticide . Hexaflumuron inhibits the synthesis of chitin in target pests, leading to their death or infertility

Result of Action

As a key intermediate in the synthesis of hexaflumuron, it may contribute to the insecticidal activity of the final compound . .

Propiedades

IUPAC Name |

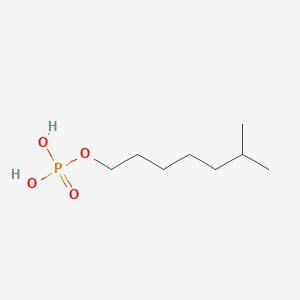

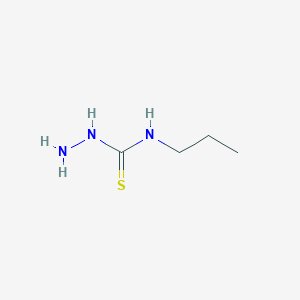

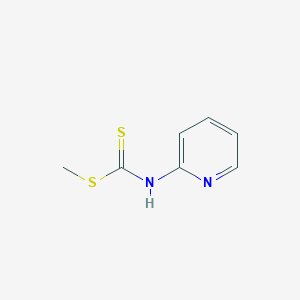

(3,5-dichlorophenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O/c1-9-2-4-10(5-3-9)14(17)11-6-12(15)8-13(16)7-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHLPGHYWTUEQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641767 | |

| Record name | (3,5-Dichlorophenyl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-4'-methylbenzophenone | |

CAS RN |

13395-63-6 | |

| Record name | (3,5-Dichlorophenyl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]-](/img/structure/B78599.png)